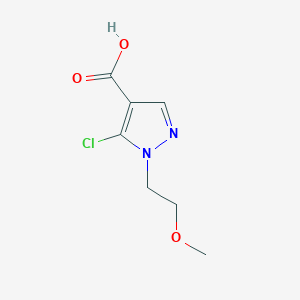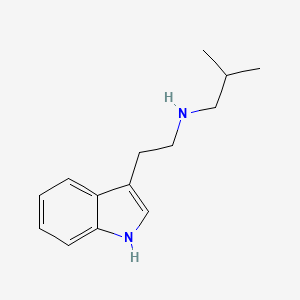![molecular formula C17H19NO4S B8466531 4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid](/img/structure/B8466531.png)
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a t-butylaminosulfonyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the t-Butylaminosulfonyl Group: This step involves the reaction of t-butylamine with a sulfonyl chloride derivative to form the t-butylaminosulfonyl group.
Attachment to the Phenyl Ring: The t-butylaminosulfonyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The t-butylaminosulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butylamino)sulfonylphenylboronic acid: Shares the t-butylaminosulfonyl group but differs in the presence of a boronic acid moiety.
tert-Butylamine: A simpler compound with a t-butylamine group.
Uniqueness
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid is unique due to the combination of the t-butylaminosulfonyl group and the benzoic acid moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C17H19NO4S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-7-5-4-6-14(15)12-8-10-13(11-9-12)16(19)20/h4-11,18H,1-3H3,(H,19,20) |
Clave InChI |
PWVOLDMDJHZBRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Tetrazol-5-yl)aminomethyl]aniline](/img/structure/B8466451.png)









![[Amino(methylsulfanyl)methylidene]azanium](/img/structure/B8466539.png)

![4-[4-Chloro-2-(2-fluorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B8466554.png)
![2-((4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-bromo-3-(2-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B8466563.png)
